Bis(vinylsulfonyl)ethane
Description
Significance of Vinyl Sulfone Functionality in Contemporary Chemistry
The vinyl sulfone group is a highly valuable functional group in modern chemistry. tandfonline.com Its electron-withdrawing nature makes the vinyl group susceptible to nucleophilic attack, a characteristic that is exploited in a variety of chemical transformations. scispace.com This reactivity allows vinyl sulfones to serve as versatile building blocks in the synthesis of complex organic molecules and as functional motifs in the design of biologically active compounds. tandfonline.comresearchgate.net The ability of the vinyl sulfone moiety to form stable covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, has made it a privileged structure in the development of enzyme inhibitors and other therapeutic agents. tandfonline.comscispace.comrsc.org
Overview of Bis(vinylsulfonyl) Architectures in Scholarly Investigations
Compounds containing two vinyl sulfone groups, known as bis(vinylsulfonyl) architectures, are of particular interest to researchers. The presence of two reactive sites allows these molecules to act as crosslinking agents, forming stable bridges between polymer chains or biomolecules. lookchem.com This crosslinking ability is fundamental to their application in material science and bioconjugation. rsc.org For instance, bis(vinylsulfonyl) compounds are used to create hydrogels with enhanced mechanical properties and to link antibodies to drugs in the development of antibody-drug conjugates. nih.gov The specific geometry and chemical nature of the linker connecting the two vinyl sulfone groups can be tailored to control the properties of the resulting materials.
Research Trajectories and Academic Relevance of Bis(vinylsulfonyl) Systems
Current research on bis(vinylsulfonyl) systems is focused on exploring their diverse applications and synthesizing new derivatives with tailored properties. globenewswire.comresearchandmarkets.com A significant area of investigation is their use as crosslinking agents for proteins and other biopolymers, which is crucial for creating novel biomaterials and improving protein-based therapies. lookchem.com Researchers are also exploring their use in the production of specialty chemicals and advanced materials. The academic relevance of these compounds stems from their versatile reactivity, which allows for their participation in a wide range of chemical reactions, including Michael additions and cycloadditions. researchgate.net Ongoing studies aim to expand the chemical space of vinyl sulfones and to improve their properties for various applications, including in medicinal chemistry and material science. tandfonline.comresearchgate.net
Chemical and Physical Properties of Bis(vinylsulfonyl)ethane
This compound is a bifunctional organic compound with the molecular formula C6H10O4S2. It is also known by its IUPAC name, 1,1-bis(ethenylsulfonyl)ethane.
| Property | Value |
| Molecular Formula | C6H10O4S2 |
| Molecular Weight | 210.27 g/mol |
| Appearance | Off-white or colorless waxy or crystalline solid lookchem.com |
| Boiling Point | 476.9 °C at 760 mmHg |
| Density | 1.315 g/cm³ |
| Purity | 95% |
Synthesis and Manufacturing of this compound
The synthesis of bis(vinylsulfonyl)alkanes can be approached through various methods, with a common strategy involving the dehydrohalogenation of a precursor. One patented method describes the formation of bis(2-chloroethylsulfonyl)methane by reacting methanedisulfonyl chloride with ethylene (B1197577) in the presence of a Lewis acid catalyst like ferric chloride. This intermediate then undergoes a base-mediated elimination reaction to yield the final bis(vinylsulfonyl)methane (B1265684) product. Another approach involves the dehydration of bis(2-hydroxyethyl sulfonyl)methane using a strong acid dehydrating agent in the presence of a polymerization inhibitor and a stabilizer. scispace.com This method is noted for shortening the reaction steps and avoiding the use of more toxic and environmentally harmful reagents. scispace.com Industrial manufacturing may involve similar chemical strategies, focusing on cost-effective and scalable processes to produce the compound for its various applications. lookchem.com
Chemical Reactivity and Mechanistic Pathways
The chemical reactivity of this compound is dominated by the electrophilic nature of its two vinyl groups, which readily undergo Michael addition reactions with a variety of nucleophiles. scispace.com
Michael Addition Reactions with Nucleophiles
The electron-withdrawing sulfonyl groups make the double bonds of this compound excellent Michael acceptors. scispace.com They react with nucleophiles such as amines and thiols to form stable covalent bonds. For example, the reaction with amine groups (-NH2) on biomolecules like gelatin results in the formation of C-N bonds, leading to crosslinking. acs.org Similarly, it reacts with thiol groups (-SH), a property that is exploited in bioconjugation and protein modification. rsc.org The reaction kinetics are often pH-dependent, with alkaline conditions (pH 8–9) favoring reactions with thiols.
Role and Reactivity as a Crosslinking Agent
The bifunctional nature of this compound, possessing two reactive vinyl sulfone groups, makes it an effective crosslinking agent. lookchem.comfujifilm.com This property is extensively utilized in polymer chemistry to create stable networks that enhance the mechanical properties of materials such as hydrogels. In the context of biomaterials, it can crosslink protein chains, leading to the formation of stable hydrogels suitable for applications like drug delivery and tissue engineering. smolecule.com The crosslinking process involves the formation of covalent bonds between the this compound molecule and the polymer or protein chains. It's important to control the reaction to prevent homopolymerization, where the this compound molecules react with each other, which can be a competing reaction. google.com
Applications in Material Science and Polymer Chemistry
The unique reactivity of this compound makes it a valuable compound in the fields of material science and polymer chemistry.
Hydrogels and Polymeric Materials
A significant application of this compound and related compounds is in the synthesis of hydrogels. These crosslinked polymer networks can absorb large amounts of water while maintaining their structure. Bis(vinylsulfonyl)methane, a similar compound, is used to crosslink gelatin to form hydrogels with improved rheological properties. smolecule.com These hydrogels have potential applications in drug delivery and tissue engineering. smolecule.com The ability of the vinyl sulfone groups to react with various polymers allows for the creation of materials with tailored properties. sigmaaldrich.com For instance, they can be used to develop conducting polymer films with enhanced mechanical stability. sigmaaldrich.com
Chemical Probes and Bioconjugation
The reactivity of the vinyl sulfone group towards nucleophilic residues on proteins, such as cysteine and lysine (B10760008), makes bis(vinylsulfonyl) compounds useful as chemical probes and for bioconjugation. scispace.comrsc.org This allows for the labeling of proteins for study or for the attachment of other molecules, such as drugs. rsc.org For example, bis(vinylsulfonyl)piperazines have been developed as linkers to create homogeneous antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. nih.gov The ability to form stable covalent bonds under mild, physiological conditions is a key advantage for these applications. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(ethenylsulfonyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h4-6H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTVNHVAISUTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)C=C)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594294 | |
| Record name | [1-(Ethenesulfonyl)ethanesulfonyl]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39690-70-5 | |
| Record name | [1-(Ethenesulfonyl)ethanesulfonyl]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis Vinylsulfonyl Systems
Strategies for Carbon-Sulfur Bond Formation in Vinyl Sulfone Synthesis
The construction of the vinyl sulfone moiety is a cornerstone of synthesizing compounds like Bis(vinylsulfonyl)ethane. The formation of the carbon-sulfur (C–S) bond is a critical step in these pathways. Traditional and widely utilized methods for sulfone synthesis include the oxidation of corresponding sulfides or sulfoxides and the alkylation of sulfinate salts. thieme-connect.com Another key strategy is the Friedel-Crafts-type sulfonylation of arenes. thieme-connect.com
More contemporary methods focus on creating the C–S bond through various catalytic processes. These include photochemical strategies that facilitate C–S bond formation under mild conditions. rsc.org For instance, visible-light photoredox catalysis can be used to generate sulfur-centered radicals from sulfinate salts, which then add to alkenes to form the sulfone linkage. beilstein-journals.org These modern approaches offer efficient and sustainable alternatives for constructing the sulfonyl group, a key component of vinyl sulfone structures. thieme-connect.com
Precursor-Based Synthesis Routes for Bis(vinylsulfonyl) Structures
The synthesis of bis(vinylsulfonyl) structures often proceeds through stable intermediate compounds. These precursors are then converted in subsequent steps to the final vinylsulfonyl product.
A common and scalable method for producing bis(vinylsulfonyl) compounds involves a two-step process utilizing a bis(2-haloethylsulfonyl) intermediate. While the direct synthesis for this compound is proprietary, a well-documented analogous synthesis for Bis(vinylsulfonyl)methane (B1265684) illustrates the pathway.
Step 1: Formation of the Bis(2-chloroethylsulfonyl) Intermediate This step involves reacting a disulfonyl chloride, such as methanedisulfonyl chloride for the methane (B114726) analog, with ethylene (B1197577) gas. The reaction is catalyzed by a Lewis acid, typically iron(III) chloride (FeCl₃) or aluminum trichloride (B1173362) (AlCl₃). This electrophilic addition forms the stable bis(2-chloroethylsulfonyl) intermediate.
Step 2: Dehydrohalogenation The bis(2-chloroethylsulfonyl) intermediate is then subjected to a base-mediated elimination reaction. The use of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), promotes the removal of two molecules of hydrogen chloride (HCl), yielding the two vinyl groups and forming the final bis(vinylsulfonyl) structure.
Below is a table summarizing the key reaction parameters for the formation of the haloethylsulfonyl intermediate, based on the synthesis of the methane analog.
| Parameter | Optimal Range | Purpose |
| Catalyst | FeCl₃, AlCl₃ | Lewis acid to facilitate the electrophilic addition of ethylene. |
| Temperature | -10°C to -5°C | Controls reaction rate and minimizes side product formation. |
| Solvent | Dichloromethane | Enhances the solubility of the reagents. |
| Ethylene Feed | Slow, controlled | Minimizes gas-phase side products. |
Recent developments in synthetic chemistry have led to more direct methods that can improve efficiency. One such advancement involves the use of modified Lewis acids. For example, research on the synthesis of Bis(vinylsulfonyl)methane has shown that magnesium chloride (MgCl₂) can be used as an effective Lewis acid catalyst. This approach can achieve high yields (around 85%) in a single step with reduced catalyst loading compared to the traditional FeCl₃ method, presenting a more environmentally benign and potentially more direct route.
Multi-Step Synthetic Pathways via Haloethylsulfonyl Intermediates
Catalytic Approaches in Bis(vinylsulfonyl) Compound Synthesis
Catalysis plays a pivotal role in the synthesis of vinyl sulfones, offering pathways with high efficiency, selectivity, and milder reaction conditions.
For achieving high stereoselectivity, palladium catalysis has emerged as a powerful tool. A selective method for synthesizing (E)-vinyl sulfones involves a palladium-catalyzed C–S bond cleavage followed by a conjugate addition. acs.orgsigmaaldrich.com In this process, a precursor like 1,2-bis(phenylsulfonyl)ethane (B1202566) can serve as a source of benzenesulfinic acid. acs.orgsigmaaldrich.com
In the presence of a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst and a ligand such as N¹,N²-dimethylethane-1,2-diamine (DMEDA), the precursor undergoes C–S bond cleavage. The resulting sulfinate species then adds to an electron-deficient alkyne in a conjugate fashion. acs.orgsigmaaldrich.com This methodology affords the corresponding (E)-vinyl sulfones in moderate to good yields with high stereoselectivity. acs.orgsigmaaldrich.com The Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, is also a well-regarded method for the stereoselective construction of dienes and related structures, highlighting the broad utility of palladium in forming specific isomeric products. mdpi.com
Lewis Acid Catalysis in Vinyl Sulfone Formation
Optimization and Challenges in Scalable Production of Bis(vinylsulfonyl) Intermediates
The industrial-scale production of bis(vinylsulfonyl) intermediates requires careful optimization of reaction conditions to maximize yield and purity while ensuring a safe and cost-effective process. Key intermediates in the synthesis of compounds like Bis(vinylsulfonyl)methane (BVSM) include bis(2-chloroethylsulfonyl)methane, which is formed through the reaction of methanedisulfonyl chloride with ethylene in the presence of a Lewis acid catalyst.
A significant challenge in the synthesis of bis(vinylsulfonyl) intermediates is the formation of unwanted byproducts and isomers. For instance, in the synthesis of bis-phenols, o,p'-bis-phenol-A can form as an isomerizable byproduct. google.com The isomerization of such byproducts to the desired p,p'-isomer is often achieved in an acidic medium. google.com
In the context of this compound synthesis, controlling the addition rate of ethylene gas is crucial to minimize the formation of chloroethyl isomers. Additionally, the premature homopolymerization of the vinylsulfonyl groups can be a significant issue. This can be mitigated by the use of inhibitors, such as nitro-substituted aromatics like nitrobenzene, during storage.
The table below outlines common byproducts and strategies for their control during the synthesis of bis(vinylsulfonyl) systems.
| Byproduct/Issue | Control Strategy | Reference |
| Chloroethyl Isomers | Controlled ethylene addition rate | |
| Homopolymerization | Addition of nitro-substituted aromatic inhibitors (e.g., nitrobenzene) | |
| o,p'-bis-phenol-A | Isomerization in an acidic medium | google.com |
The choice of solvent is critical for optimizing reactivity and ensuring the safety of the process. Dichloromethane is a common solvent for the synthesis of bis(2-chloroethylsulfonyl)methane due to its ability to enhance the solubility of reagents. However, due to regulatory concerns, alternative solvents are being explored. 1,2-dichloroethane (B1671644) has shown comparable performance with an improved safety profile. In some cases, the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance reactivity in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Continuous flow reactors are increasingly being adopted for large-scale production to manage the exothermic nature of reactions like ethylene addition and to improve process control. Catalyst recycling, such as the recovery of FeCl₃ through aqueous quenching, is another strategy to enhance the cost-efficiency and sustainability of the process.
The following table summarizes key parameters and their impact on the synthesis of bis(2-chloroethylsulfonyl)methane.
| Parameter | Optimal Range/Condition | Impact on Yield/Purity | Reference |
| Temperature | -10°C to -5°C | Prevents side reactions | |
| Catalyst Loading (FeCl₃) | 0.5–1.5 mol eq. | Higher loadings accelerate kinetics | |
| Solvent | Dichloromethane | Enhances reagent solubility | |
| Ethylene Feed Rate | Slow, controlled | Minimizes gas-phase side products |
Control of Byproduct Formation and Isomerization
Functionalization Strategies for Diverse Bis(vinylsulfonyl) Compounds
The two vinyl sulfonyl groups in bis(vinylsulfonyl) compounds serve as reactive handles for further functionalization, allowing for the synthesis of a diverse range of molecules. rsc.org These groups act as efficient Michael acceptors, reacting with nucleophiles to introduce new functional groups. rsc.org
One strategy involves the nucleophilic addition of amines, such as ammonia (B1221849) or piperidine, to the vinyl sulfonyl groups. rsc.org This approach has been used to introduce amino groups into the backbone of bolaamphiphilic molecules, creating new stereogenic centers. rsc.org Another functionalization approach is the use of bis(vinylsulfonyl) compounds as crosslinking agents in the synthesis of polymers and hydrogels. guidechem.com For example, Bis(vinylsulfonyl)propanol is used to form covalent bonds between polymer chains, enhancing the mechanical properties and stability of the resulting material. guidechem.com
The reactivity of the vinyl groups also allows for their participation in cycloaddition reactions, further expanding the synthetic possibilities. rsc.org The table below provides examples of functionalization strategies for bis(vinylsulfonyl) compounds.
| Functionalization Strategy | Reagents/Conditions | Resulting Compound/Application | Reference |
| Nucleophilic Addition | Ammonia, Piperidine | Amino-functionalized bolaamphiphiles | rsc.org |
| Crosslinking | Polymer chains with nucleophilic groups | Cross-linked polymers and hydrogels | guidechem.com |
| Michael Addition | Various nucleophiles | Functionalized organic molecules | rsc.orgsmolecule.com |
| Polymerization | --- | Cross-linked networks for coatings and adhesives | smolecule.com |
Reaction Mechanisms and Electrophilic Reactivity of Vinyl Sulfonyl Moieties
Nucleophilic Addition Reactions to Vinyl Sulfone Groups
The quintessential reaction of bis(vinylsulfonyl)ethane is the nucleophilic conjugate addition, also known as the Michael addition, across its activated double bonds. scispace.commasterorganicchemistry.com This process involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a stable carbon-nucleophile bond. masterorganicchemistry.comlibretexts.org
This compound readily undergoes aza-Michael addition reactions with both primary and secondary amines. researchgate.net The high nucleophilicity of the nitrogen atom often allows these reactions to proceed efficiently without the need for a base catalyst. scispace.com The reaction with primary amines involves a two-step addition. The initial addition to one vinyl group forms a secondary amine adduct. This is followed by a second, typically slower, addition of the newly formed secondary amine to the second vinyl group of another this compound molecule (in polymerization) or intramolecularly if sterically feasible. nih.gov
Studies on the bis-Michael addition of hydrazides (derivatives of primary amines) with divinyl sulfone (DVS) have shown that the reaction proceeds via two sequential nucleophilic additions. nih.gov The first addition generates a zwitterionic intermediate, followed by a rate-limiting proton transfer to yield the mono-adduct. nih.gov The subsequent addition to form the bis-adduct occurs at a significantly slower rate. nih.gov For example, at 80°C, the rate of the bis-addition reaction is less than 5% of the mono-addition rate until the primary hydrazide conversion reaches 57%. nih.gov This difference in reactivity allows for a degree of control over the reaction products. nih.gov
Quantum chemical calculations and experimental studies on vinyl sulfone-modified carbohydrates have corroborated that primary amines exhibit preferential reactivity over secondary amines. nih.gov This preference is attributed to lower activation energy barriers for the addition of primary amines. nih.govfigshare.com The proposed mechanism involves a concerted process where the amine addition and proton transfer occur via a relay process. nih.gov In complex biological systems, such as proteins, the ε-amino groups of lysine (B10760008) residues are recognized as secondary targets for vinyl sulfones, reacting more slowly than thiol groups. scispace.com
Table 1: Reactivity Comparison of Amines with Vinyl Sulfones
| Amine Type | Relative Reactivity | Mechanistic Insight | Source(s) |
|---|---|---|---|
| Primary Amines | Higher | Lower activation energy barrier; concerted mechanism proposed. | nih.gov |
| Secondary Amines | Lower | Higher activation energy barrier due to increased steric hindrance. | nih.govnih.gov |
| Hydrazides | High (1st addition) | Proceeds via a zwitterionic intermediate and rate-limiting proton transfer. | nih.gov |
| Aromatic Amines | Lower Reactivity | Poor reactivity observed toward vinyl sulfone groups in some systems. | koreascience.kr |
The conjugate addition of thiols to the vinyl sulfone moieties of this compound is a particularly rapid and selective reaction. rsc.orgresearchgate.net Comparative studies have demonstrated that vinyl sulfones react significantly faster and more selectively with thiols than with other nucleophiles like amines or with analogous Michael acceptors such as acrylates. scispace.comrsc.org This high reactivity makes this compound an effective crosslinker for thiol-containing polymers and a choice reagent for selectively targeting cysteine residues in proteins. scispace.comthno.org
The reaction, often termed a thiol-Michael addition, typically proceeds via the attack of a thiolate anion on the β-carbon of the vinyl sulfone. abstractarchives.com Due to the higher acidity of thiols compared to amines, a weak base is often employed as a catalyst to deprotonate the thiol and generate the more nucleophilic thiolate. scispace.comresearchgate.net However, nucleophiles like amines and phosphines can also act as efficient catalysts. researchgate.net
In a direct comparison, the reaction rate of ethyl vinyl sulfone (EVS) with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. rsc.orgresearchgate.net This highlights the superior electrophilicity of the vinyl sulfone group. The high selectivity is demonstrated in ternary systems where EVS can reach 100% conversion with minimal consumption of a co-present acrylate, making it ideal for controlled polymer network formation. rsc.org
In complex biological environments, the reactivity of this compound is highly selective. The primary targets are the thiol groups of cysteine residues due to their high nucleophilicity and the rapid kinetics of the thiol-Michael addition. scispace.comthno.org Secondary targets include the ε-amino groups of lysine and, to a lesser extent, the imidazole (B134444) ring of histidine. scispace.com
The pH of the reaction medium is a critical factor in controlling the relative reactivity of these functional groups. scispace.com Studies with poly(ethylene glycol) vinyl sulfone showed that the reaction with cysteine is rapid and selective at a pH range of 7-9, while the reaction with lysines proceeds slowly at a pH of 9.3. scispace.com Other protein residues are generally considered non-reactive under these conditions. scispace.com Vinyl sulfone-based active-site probes have been developed to exploit this reactivity, selectively labeling catalytic residues such as the cysteine in cysteine proteases or the threonine in proteasome active sites. researchgate.net
Conjugate Addition with Thiol Groups
Kinetics and Thermodynamics of Vinyl Sulfone Addition Reactions
Thermodynamic studies, often supported by computational calculations, show a large driving force for the formation of the adducts. nih.gov For instance, quantum chemical calculations for the addition of amines to vinyl sulfone-modified carbohydrates show that the preference for primary amines is due to lower activation energy barriers compared to secondary amines. nih.gov The thermodynamic driving force of a reaction is a key influencer of its kinetics, with more exergonic reactions generally proceeding at faster rates. acs.org
Table 2: Kinetic Parameters for Selected Vinyl Sulfone Addition Reactions
| Reaction System | Kinetic Order | Rate-Limiting Step | Key Kinetic Parameter | Source(s) |
|---|---|---|---|---|
| Photoinitiated Thiol-EVS | 1st order in [Vinyl] | Thiolate addition to C=C | kp/kCT = 0.15 | abstractarchives.com |
| Hydrazide-DVS (1st addition) | 2nd order overall | Proton Transfer | k1 (22°C) = 0.05 M-1h-1 | nih.gov |
| Hydrazide-DVS (2nd addition) | 2nd order overall | Proton Transfer | k2 (22°C) = 0.0001 M-1h-1 | nih.gov |
| Thiol vs. Acrylate | - | - | Rate(EVS) ≈ 7 x Rate(HA) | rsc.orgresearchgate.net |
Stereoselective Transformations Involving Vinyl Sulfones
The vinyl sulfone moiety can participate in stereoselective transformations, particularly in asymmetric conjugate additions. Chiral secondary amines, such as pyrrolidine (B122466) analogues, have been successfully employed as organocatalysts for the asymmetric Michael addition of aldehydes and ketones to electrophiles like vinyl sulfones. rsc.org The mechanism proceeds through the formation of a chiral enamine intermediate from the carbonyl compound and the amine catalyst. This enamine then attacks the vinyl sulfone in a stereocontrolled fashion, directed by the chiral environment of the catalyst, to yield an optically active product after hydrolysis. rsc.org The design of the catalyst is crucial for achieving high levels of stereoselectivity. rsc.org
Radical-Mediated Functionalization Pathways for Vinyl Sulfone Derivatives
Beyond nucleophilic additions, vinyl sulfone derivatives are involved in sophisticated radical-mediated reactions. A notable example is the use of a vinyl sulfonamide as a "radical chaperone" to achieve selective, remote C-H functionalization of amines. nih.gov This strategy employs a triple hydrogen-atom transfer (HAT) cascade. The process is initiated by a cobalt-catalyzed metal-HAT (MHAT) to form an α-sulfonamide radical. This radical then undergoes a highly selective carbon-to-carbon 1,6-HAT, transferring the radical position to the γ-carbon of the amine substrate. A final MHAT step regenerates the cobalt-hydride catalyst and releases the desaturated product, a homoallylic amine. nih.gov This method demonstrates excellent site-, chemo-, and regioselectivity, enabled by the unique properties of the vinyl sulfonyl group in facilitating and directing the radical cascade. nih.gov
Applications of Bis Vinylsulfonyl Compounds in Materials Science
Polymer Chemistry and Cross-linking Agents
Bis(vinylsulfonyl) compounds are integral to polymer chemistry, primarily serving as cross-linking agents to enhance the mechanical and thermal properties of polymers. The formation of a three-dimensional polymer network through cross-linking transforms soluble or thermoplastic polymers into more rigid and durable materials. wikipedia.org
Synthesis of Chemically Cross-linked Polymeric Networks
The synthesis of chemically cross-linked polymeric networks using bis(vinylsulfonyl)ethane involves the reaction of its vinyl groups with functional groups on polymer chains, such as the amine groups in proteins like gelatin. acs.orgresearchgate.net This process, often a Michael addition reaction, results in the formation of stable carbon-nitrogen or carbon-sulfur covalent bonds, creating a robust and interconnected polymer structure. acs.org The resulting network exhibits enhanced stability and mechanical strength compared to the un-cross-linked polymer. researchgate.net
The creation of these networks can be initiated and controlled through various methods, including "click chemistry," which allows for the sequential coupling of multifunctional monomers to form a branched and cross-linked polymer network. nih.gov This approach offers spatial control over the placement of reactive sites and significantly improves the thermal stability of the resulting architecture. nih.gov
Engineering of High-Refractive-Index Polymers
Bis(vinylsulfonyl) compounds play a crucial role in the engineering of polymers with a high refractive index (HRI). The incorporation of sulfur atoms, which have a high molar refraction, into the polymer structure is a key strategy for increasing the refractive index. researchgate.netnih.gov Poly(thioether sulfone)s, synthesized through the Michael addition reaction of dithiol monomers with divinyl sulfone, are a class of HRI polymers. nih.gov
The design of these materials often involves balancing the refractive index with other important optical properties, such as the Abbe number, which characterizes chromatic dispersion. For instance, a thermoplastic poly(thioether) sulfone created from a monomer with high sulfur content and an alicyclic ring structure demonstrated a high refractive index of 1.686 and a high Abbe number of 48.6. nih.gov The ability to create flexible, transparent, and amorphous films from these polymers makes them suitable for various optical applications. researchgate.net
Table 1: Optical Properties of High-Refractive-Index Polymers
| Polymer System | Refractive Index (n) | Abbe Number (ν) | Reference |
| Poly(TCDSH/DVS) | 1.6052 | 48.0 | researchgate.net |
| Poly(BSMD/VSTCD) | 1.6228 | 45.8 | researchgate.net |
| Poly(thioether) sulfone | 1.686 | 48.6 | nih.gov |
This table presents data on the refractive index and Abbe number for different high-refractive-index polymer systems.
Hydrogel Formulation and Development
Bis(vinylsulfonyl) compounds are widely used in the formulation of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. conicet.gov.ar The cross-linking provided by these compounds is essential for the structural integrity and physical properties of the hydrogel. mdpi.com
Chemical Gelation Kinetics and Rheological Behavior of Bis(vinylsulfonyl)-Cross-linked Systems
The chemical gelation of polymers like gelatin in the presence of bis(vinylsulfonyl)methane (B1265684) (BVSM) has been studied to understand the formation of the hydrogel network. acs.org Rheological measurements are used to follow the gel formation over time, tracking the evolution of the storage modulus (G') and loss modulus (G''). nih.gov The point at which G' equals G'' is often defined as the gel point, marking the transition from a liquid to a solid-like state. nih.gov
Studies on gelatin hydrogels cross-linked with BVSM have shown that the gelation process leads to the formation of a chemical network, even at temperatures where the physical gelation (formation of triple helices) of gelatin does not occur. acs.org The kinetics of this chemical gelation are influenced by factors such as the concentrations of the polymer and the cross-linker, as well as the pH of the system. acs.org Rheological analysis reveals that the final mechanical properties of the hydrogel, such as the storage modulus, are dependent on the number of covalent cross-links formed. acs.org
Influence of Cross-linker Concentration and Environmental Parameters on Hydrogel Network Formation
The concentration of the bis(vinylsulfonyl) cross-linker has a significant impact on the properties of the resulting hydrogel network. mdpi.com Generally, increasing the cross-linker concentration leads to a higher cross-linking density. conicet.gov.armdpi.com This, in turn, results in a hydrogel with increased mechanical strength, as indicated by a higher tensile strength and storage modulus. acs.orgmdpi.com However, a higher cross-linking density can also lead to a decrease in the swelling capacity of the hydrogel, as the tighter network structure restricts the absorption of water. mdpi.commdpi.com
Environmental parameters, such as pH and temperature, also play a crucial role in the hydrogel network formation. acs.org For gelatin-BVSM hydrogels, the kinetics of the cross-linking reaction are favored under alkaline conditions (pH 8-9) due to the enhanced nucleophilic character of the amine groups on the gelatin chains. acs.org Temperature can also affect the reaction rate and the potential for side reactions like hydrolysis. acs.org
Table 2: Effect of Cross-linker Concentration on Hydrogel Properties
| Property | Effect of Increasing Cross-linker Concentration | Reference |
| Tensile Strength | Increases | mdpi.com |
| Storage Modulus (G') | Increases | acs.org |
| Swelling Capacity | Decreases | mdpi.commdpi.com |
| Porosity | Decreases | mdpi.com |
This table summarizes the general trends observed in hydrogel properties with an increase in the concentration of the cross-linking agent.
Design of Hybrid Physical-Chemical Polymer Networks
Hybrid polymer networks that combine both physical and chemical cross-links offer a way to create materials with enhanced mechanical properties, such as high strength and toughness. mdpi.commdpi.com In the context of gelatin hydrogels, this can be achieved by utilizing the inherent physical gelation of gelatin (formation of triple helices upon cooling) in conjunction with chemical cross-linking by agents like bis(vinylsulfonyl)methane. researchgate.netmdpi.com
The order in which these cross-linking mechanisms are established can significantly influence the final properties of the hydrogel. researchgate.net For example, cross-linking the network after the formation of physical cross-links (triple helices) can lead to a heterogeneous distribution of chemical bonds and a different storage modulus compared to when chemical cross-linking is performed in the sol state before physical gelation occurs. researchgate.net The design of these hybrid systems allows for the creation of materials where the physical cross-links can act as reversible "fuses," breaking under strain to dissipate energy and improve the material's fracture toughness. mdpi.com
Surface Modification and Coating Technologies
The bifunctional nature of bis(vinylsulfonyl) compounds, characterized by two highly reactive vinyl sulfone groups, makes them valuable reagents in materials science for surface modification and the development of advanced coatings. This compound, a member of this class, serves as a potent crosslinking agent capable of forming stable, covalently-linked networks. This reactivity is harnessed to create robust protective films and to functionalize surfaces for specific applications, such as in the fabrication of bioactive interfaces. The core of its utility lies in the Michael-type addition reaction, where the vinyl groups readily react with nucleophiles like amines and thiols, or through polymerization, to alter and enhance the properties of various material surfaces. smolecule.comsmolecule.com
Development of Stable Protective and Functional Coatings through Bis(vinylsulfonyl) Polymerization
This compound and related bis(vinylsulfonyl)alkanes are effective crosslinking agents, or hardeners, used to improve the mechanical and thermal properties of polymeric coatings. google.com When incorporated into a polymer matrix containing nucleophilic functional groups (e.g., amine groups in gelatin or polyethyleneimine), the vinyl sulfone moieties of this compound react to form a durable, three-dimensional covalent network. google.com This crosslinking process significantly enhances the stability, durability, and functional performance of the resulting coating. smolecule.comsmolecule.com
The primary mechanism is a Michael-type addition reaction where nucleophiles from the polymer backbone attack the electron-deficient double bond of the vinyl sulfone group. smolecule.com This reaction proceeds efficiently under mild conditions and results in the formation of stable carbon-sulfur or carbon-nitrogen bonds. The bifunctionality of this compound allows each molecule to connect two different polymer chains, leading to a highly crosslinked and insoluble coating. An alternative pathway is the homopolymerization of the vinyl groups, which can occur as a competing reaction or be initiated to form a poly(vinyl sulfone) network. google.comgoogle.com
Research in the context of photographic materials has demonstrated the efficacy of bis(vinylsulfonyl) compounds in hardening gelatin-based emulsions. The crosslinking reduces the swelling of the gelatin layer in aqueous processing solutions and increases its melting point, thereby protecting the photographic image. For instance, the addition of polymeric vinylsulfonyl compounds to gelatin silver halide emulsions has been shown to significantly decrease the percent swell of the resulting film, indicating effective crosslinking. Similarly, these compounds are used in primer compositions to promote adhesion on polyester (B1180765) supports, creating a stable surface for subsequent coating layers. google.com
The impact of such crosslinkers on coating properties is significant. The increased crosslink density enhances hardness, adhesion, and chemical resistance. paint.org
| Hardener | Concentration (g/mole Ag) | Percent Swell (at 38°C) | Percent Swell (at 49°C) |
|---|---|---|---|
| Control (None) | -- | 680 | 600 |
| Polymeric Vinyl Sulfone A | 7.2 | 400 | 330 |
| Polymeric Vinyl Sulfone A | 14.4 | 330 | 280 |
| Polymeric Vinyl Sulfone B | 7.2 | 350 | 280 |
| Polymeric Vinyl Sulfone B | 14.4 | 310 | 230 |
| Bis(vinylsulfonylmethyl)ether | 14.4 | -- | 190 |
This table illustrates the reduction in swelling of gelatin films upon the addition of various vinyl sulfone-based hardeners, demonstrating their crosslinking efficiency. Data adapted from patent literature.
Fabrication of Vinyl Sulfone-Functionalized Self-Assembled Monolayers (SAMs)
The reactivity of the vinyl sulfone group is also exploited in the bottom-up fabrication of functional surfaces through self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate, and by using molecules terminated with a vinyl sulfone group, a reactive surface can be prepared for the covalent immobilization of a wide range of ligands. nih.govresearchgate.net
The fabrication process typically involves the synthesis of an anchor molecule, often a long-chain alkyl thiol or disulfide, that has a terminal vinyl sulfone group. nih.govcsic.es When a substrate, such as gold, is exposed to a solution of this molecule, the thiol or disulfide groups bind to the gold surface, leading to the formation of a dense, well-ordered monolayer with the vinyl sulfone groups presented at the interface. nih.gov
These vinyl sulfone-functionalized SAMs serve as a versatile platform for surface bio-functionalization. nih.gov The terminal vinyl sulfone groups readily react with nucleophiles like thiols (from cysteine residues in peptides) or amines (from lysine (B10760008) residues or aminated ligands) via Michael addition. researchgate.netscispace.com This allows for the stable, covalent attachment of biomolecules such as peptides, proteins, and carbohydrates to the surface. nih.govnih.gov
A study on the reactivity of vinyl sulfone (VS)-presenting SAMs on gold substrates demonstrated the successful immobilization of various bioactive ligands. nih.gov The researchers synthesized a disulfide bearing a terminal VS group, formed SAMs, and then monitored the reaction kinetics of ligand attachment using techniques like X-ray photoelectron spectroscopy (XPS) and quartz crystal microbalance (QCM). nih.gov The results showed that the surface VS groups undergo pseudo-first-order reactions with different ligands, with the reaction rate being dependent on the pH and the nature of the nucleophile. nih.gov
| Ligand | Nucleophilic Group | pH | Observed Rate Constant (kobs, min-1) |
|---|---|---|---|
| Glutathione (GSH) | Thiol | 7.5 | 0.057 |
| ab-NTA | Amine | 8.5 | 0.011 |
| Mannose (aminated) | Amine | 10.5 | 0.009 |
This table presents the pseudo-first-order rate constants for the reaction of different bioactive ligands with a vinyl sulfone-functionalized self-assembled monolayer on a gold surface. The data highlights the versatility and pH-dependent reactivity of the vinyl sulfone surface for covalent immobilization. Data sourced from a study on VS-functionalized SAMs. nih.gov
This strategy provides a powerful tool for creating well-defined, bioactive surfaces for applications in biosensors, cell culture platforms, and fundamental studies of biological recognition events. researchgate.netnih.gov
Biomedical and Biological Applications of Bis Vinylsulfonyl Compounds
Tissue Engineering Scaffolds and Biomimetic Matrices
Bis(vinylsulfonyl) compounds, such as bis(vinylsulfonyl)methane (B1265684) (BVSM), are utilized as crosslinking agents in the fabrication of hydrogels for tissue engineering. researchgate.net These hydrogels can be designed to mimic the natural extracellular matrix (ECM), providing a supportive scaffold for cell growth, proliferation, and differentiation. researchgate.net
The crosslinking reaction between the vinyl sulfonyl groups and the amine groups present in polymers like gelatin results in the formation of a three-dimensional network structure. researchgate.netresearchgate.net This process can be controlled to tune the mechanical properties and degradation rates of the scaffolds to match the requirements of the specific tissue being engineered. researchgate.net For instance, gelatin hydrogels cross-linked with BVSM have been investigated for their potential in creating environments that support cellular activities. benthamscience.comacs.org The ability to tailor the scaffold's properties is crucial for creating biomimetic matrices that can effectively guide tissue regeneration. researchgate.netbiorxiv.orgnih.gov
A key advantage of using bis(vinylsulfonyl) compounds in this context is the stability of the resulting covalent bonds, which contributes to the integrity of the scaffold during the tissue regeneration process. Research has focused on understanding the relationship between crosslinker concentration, polymer concentration, and pH on the final properties of the hydrogel network, aiming to optimize these scaffolds for specific applications like bone and nerve regeneration. researchgate.netacs.org
Table 1: Applications of Bis(vinylsulfonyl) Compounds in Tissue Engineering
| Application | Polymer Matrix | Crosslinking Agent | Key Findings |
|---|---|---|---|
| General Tissue Scaffolds | Gelatin | Bis(vinylsulfonyl)methane (BVSM) | Forms covalent networks, mimicking natural tissue environments for cell growth. researchgate.net |
| Bone & Nerve Regeneration | Gelatin | Bis(vinylsulfonyl)methane (BVSM) | Mechanical properties can be tuned by varying crosslinker concentration and pH. researchgate.netacs.org |
| Biomimetic Matrices | Various Biopolymers | Bis(vinylsulfonyl) compounds | Creates stable 3D networks that support cell proliferation and differentiation. researchgate.netbiorxiv.orgnih.gov |
Drug Delivery Systems and Controlled Release Mechanisms
The same crosslinking chemistry that makes bis(vinylsulfonyl) compounds suitable for tissue engineering also lends itself to the development of drug delivery systems. The cross-linked polymer networks can encapsulate therapeutic agents, allowing for their controlled and sustained release over time. epo.org
Hydrogels prepared with crosslinkers like BVSM can act as reservoirs for drugs. The release of the encapsulated drug is often governed by the degradation of the hydrogel matrix or by diffusion through the polymer network. The density of the crosslinking, which can be controlled by the concentration of the bis(vinylsulfonyl) compound, influences the release kinetics. epo.org
Furthermore, bis(vinylsulfonyl) compounds can be used as homobifunctional cross-linkers to conjugate drug-carrying moieties, such as cyclodextrins, to a polymer backbone. acs.orgnih.gov This approach allows for the creation of sophisticated drug delivery systems where the drug is not only physically entrapped but also chemically tethered, potentially offering more precise control over its release. acs.org For example, polyethyleneimine (PEI) has been functionalized with both bisphosphonates (for bone targeting) and cyclodextrins (as drug carriers) using a bis-vinyl sulfone linker, demonstrating a modular approach to creating targeted drug delivery platforms. acs.orgnih.gov
Table 2: Bis(vinylsulfonyl) Compounds in Drug Delivery
| Delivery System Component | Bis(vinylsulfonyl) Compound Used | Mechanism | Therapeutic Area |
|---|---|---|---|
| Hydrogel Matrix | Bis(vinylsulfonyl)methane (BVSM) | Encapsulation and controlled release through diffusion/degradation. | General Drug Delivery |
| Polymer-Drug Conjugate | Bis-vinyl sulfone linker | Covalent linkage of drug carriers (e.g., cyclodextrin) to a polymer backbone. acs.orgnih.gov | Targeted Drug Delivery (e.g., Bone Cancer) |
| Controlled Release Systems | Bis(vinylsulfonyl)alkanol derivatives | Formation of a polymer network that controls the release of active agents. epo.orggoogleapis.com | Various |
Bioconjugation and Immobilization of Biomolecules
The high reactivity of the vinyl sulfonyl group towards nucleophiles makes bis(vinylsulfonyl)ethane a valuable tool for the bioconjugation and immobilization of various biomolecules. This process involves the formation of a stable covalent bond between the vinyl sulfone group and a nucleophilic functional group on the biomolecule, such as the thiol group of cysteine or the amine group of lysine (B10760008). scispace.comacs.org
This compound is used to covalently modify and cross-link proteins and enzymes. scispace.com This is particularly useful for immobilizing enzymes onto solid supports, which can enhance their stability and allow for their reuse in various biotechnological processes. researchgate.net The reaction typically proceeds via a Michael-type addition, where a nucleophilic group from the protein attacks the electron-deficient double bond of the vinyl sulfone. scispace.comresearchgate.net
The selectivity of the reaction can often be controlled by adjusting the pH. At neutral or slightly acidic pH, the reaction favors the more nucleophilic thiol groups of cysteine residues, while at a more alkaline pH, the amino groups of lysine residues can also react. scispace.comnih.gov This pH-dependent reactivity allows for a degree of control over which residues on the protein surface are modified. scispace.com This methodology has been applied to the immobilization of enzymes for use in biosensors and other biocatalytic applications. researchgate.net
The principles of bioconjugation with this compound extend to the functionalization of peptides and oligonucleotides. scispace.comresearchgate.netnih.gov For peptides, the vinyl sulfone group can react with cysteine or lysine residues, similar to proteins, allowing for the attachment of labels, a solid support, or other molecules of interest. acs.org
In the case of oligonucleotides, they can be functionalized with a nucleophilic group to facilitate reaction with a vinyl sulfone-modified surface or molecule. google.comresearchgate.netnih.gov A method for gene analysis has been reported that involves the immobilization of oligonucleotides on a vinylsulfonyl-functionalized glass micro-array, which is prepared by treating the surface with an amino silane (B1218182) coupling agent followed by a bis(vinylsulfonyl) compound. scispace.comresearchgate.net This allows for the simultaneous performance of polymerase chain reaction (PCR) and hybridization on the chip, streamlining the analysis process. scispace.comresearchgate.net
Bis(vinylsulfonyl) compounds have been investigated as linkers in the development of antibody-drug conjugates (ADCs). nih.govresearchgate.netucl.ac.uk ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. nih.gov
Bis(vinylsulfonyl)piperazines (BVP) have been developed as efficient linkers for the re-bridging of disulfide bonds in the antibody, particularly in the antigen-binding fragment (Fab) regions. nih.govresearchgate.netnih.gov This strategy can produce highly homogeneous ADCs with a specific drug-to-antibody ratio (DAR), which is an important factor for their therapeutic window. nih.govnih.gov The resulting thioether bonds formed between the vinyl sulfone groups and the cysteine residues of the reduced antibody are generally stable in plasma, ensuring that the cytotoxic payload is delivered to the target cancer cells. nih.govucl.ac.uk
Table 3: Bis(vinylsulfonyl) Linkers in ADCs
| Linker Type | Key Features | Resulting ADC Characteristics |
|---|---|---|
| Bis(vinylsulfonyl)piperazine (BVP) | Selectively re-bridges disulfides in Fab regions. nih.govresearchgate.netnih.gov | Homogeneous conjugates with a DAR of two, high stability. nih.govnih.gov |
| General Bisulfone Linkers | Can cross-link two cysteine residues. nih.gov | Can lead to stable ADCs, but may cause fragmentation if hinge region disulfides are targeted. nih.gov |
This compound can be used as a homobifunctional crosslinker to immobilize carbohydrates onto surfaces, a process known as glycosylation. scispace.comresearchgate.net This is a valuable technique for creating surfaces that can mimic the carbohydrate-rich glycocalyx of cells, which is important for studying cell-cell recognition, protein-carbohydrate interactions, and for the development of biocompatible materials. researchgate.net
The process typically involves a two-step reaction. First, a surface rich in nucleophilic groups, such as amines, is reacted with an excess of this compound. scispace.comresearchgate.net This leaves a surface functionalized with pendant vinyl sulfone groups. In the second step, a carbohydrate with a free hydroxyl or other nucleophilic group is reacted with the vinyl sulfone-activated surface, resulting in the covalent attachment of the carbohydrate. researchgate.net This method has been used to create sugar arrays on glass slides and to modify surfaces to study the binding of lectins, which are carbohydrate-binding proteins. researchgate.net
Design of Linkers for Antibody-Drug Conjugates (ADCs)
Bioactive Potential and Mechanistic Studies
Vinyl sulfone compounds, including this compound, have garnered significant attention in biomedical research due to their unique chemical reactivity and potential as therapeutic agents. Their electrophilic nature allows them to act as covalent inhibitors of various enzymes, particularly those with a nucleophilic cysteine residue in their active site. This has led to extensive investigation into their mechanisms of action and structure-activity relationships to optimize their therapeutic potential.
Mechanism of Enzyme Inhibition by Vinyl Sulfone Conjugates (e.g., Cysteine Proteases)
Vinyl sulfones are recognized as effective mechanism-based inhibitors of cysteine proteases. nih.govscispace.com The core of their inhibitory action lies in the Michael-type 1,4-addition reaction between the electrophilic β-carbon of the vinyl sulfone group and the nucleophilic thiolate anion of a cysteine residue within the enzyme's active site. scispace.comulisboa.pt
The specificity of vinyl sulfones for cysteine proteases over other proteases, such as serine proteases, is a key aspect of their therapeutic potential. ulisboa.pt This selectivity is attributed to the protonation state of the catalytic dyad in the respective enzyme families. In cysteine proteases, the active site typically contains a Cys-His catalytic dyad. The histidine residue, in its protonated imidazolium (B1220033) form, polarizes the vinyl group of the inhibitor. This polarization increases the partial positive charge on the β-vinyl carbon, making it more susceptible to nucleophilic attack by the cysteine thiolate. ulisboa.pt The histidine then acts as a general acid, protonating the α-carbon and rendering the covalent bond irreversible. ulisboa.pt Conversely, in serine proteases, the active site histidine is unprotonated and acts as a general base, a condition that does not favor the reaction with vinyl sulfones. ulisboa.pt
Initially described as inhibitors of cysteine proteases, certain peptide vinyl sulfones have also been found to be capable of irreversible inhibition of the proteasome by modifying the catalytic threonine hydroxyl nucleophile. scispace.com
Table 1: Key Mechanistic Steps in Cysteine Protease Inhibition by Vinyl Sulfones
| Step | Description | Key Residues Involved |
| Binding | The vinyl sulfone inhibitor binds to the active site of the cysteine protease. | - |
| Polarization | The protonated histidine of the Cys-His dyad polarizes the vinyl group of the inhibitor. ulisboa.pt | Histidine |
| Nucleophilic Attack | The thiolate anion of the active site cysteine attacks the electrophilic β-carbon of the vinyl group. ulisboa.pt | Cysteine |
| Covalent Adduct Formation | A stable, irreversible covalent bond is formed between the inhibitor and the enzyme. ulisboa.pt | Cysteine |
| Protonation | The histidine residue protonates the α-carbon of the vinyl sulfone, completing the irreversible inhibition. ulisboa.pt | Histidine |
Anti-trypanosomal Activity of Vinyl Sulfone-Based Peptidomimetics
Vinyl sulfone-based compounds have emerged as promising agents against trypanosomal parasites, the causative agents of diseases like Human African Trypanosomiasis (HAT) and Chagas disease. nih.govnih.gov These parasites rely on cysteine proteases, such as rhodesain and cruzain, for their survival and propagation, making these enzymes attractive drug targets. nih.govnih.gov
Researchers have designed and synthesized various peptidomimetic vinyl sulfones that mimic the natural substrates of these parasitic proteases. nih.govacs.org These compounds act as irreversible inhibitors by covalently modifying the active site cysteine of rhodesain and cruzain, thereby disrupting essential parasitic processes. nih.govnih.govacs.org
A series of lysine-based vinyl sulfone peptidomimetics demonstrated significant anti-trypanosomal activity against Trypanosoma brucei, with several analogues exhibiting sub-micromolar efficacy. nih.govresearcher.life Another study reported a potent vinyl sulfone-containing peptidomimetic with an EC50 value of 70 nM against T. b. brucei and high selectivity, showing minimal toxicity to human cell lines. nih.govacs.org The treated parasitic cells exhibited morphological changes, including an increase in multinucleated cells and swollen flagellar pockets, indicative of disrupted cell cycle and function. nih.govacs.org An improved synthesis method for lysine-containing vinyl sulfones has also been developed to create a diverse family of these compounds with moderate to good anti-trypanosomal efficacy. rsc.org
Table 2: Examples of Anti-trypanosomal Vinyl Sulfone-Based Compounds
| Compound Type | Target Organism/Enzyme | Key Findings |
| Lysine-based vinyl sulfone peptidomimetics | Trypanosoma brucei | Sub-micromolar EC50 values; low cytotoxicity in mammalian cells. nih.govresearcher.life |
| Vinyl sulfone-containing peptidomimetics | Trypanosoma brucei brucei / Rhodesain, TbCatB | EC50 = 70 nM; high selectivity (>785 times); induces multinucleation in parasites. nih.govacs.org |
| Quinoline-based vinyl sulfones | Trypanosoma brucei / Rhodesain | Selective inhibition of T. brucei growth. nih.gov |
| Nitroaromatic-based vinyl sulfones | Trypanosoma brucei / Rhodesain | Potent inhibition of both the parasite and the rhodesain enzyme. nih.gov |
Structure-Activity Relationship (SAR) Studies for Therapeutic Agents
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of vinyl sulfone-based inhibitors. researchgate.net These studies involve systematically modifying different parts of the molecule to understand how these changes affect its biological activity.
For anti-trypanosomal agents, SAR studies have explored substitutions at various positions of peptidomimetic vinyl sulfones. nih.gov For instance, modifications at the P1, P1', and P2 positions have been investigated to enhance binding affinity and inhibitory activity against parasitic cysteine proteases. nih.govacs.org In one study, retaining a phenethyl group at the P1 site was found to be important for activity against rhodesain, while replacing it with smaller or less bulky groups reduced anti-trypanosomal effects. nih.gov The nature of the heterocyclic ring system attached to the vinyl sulfone core also significantly influences activity and selectivity. nih.gov
In the context of antiviral agents, SAR studies of β-amidomethyl vinyl sulfones as inhibitors of the Chikungunya nsP2 cysteine protease revealed that the vinyl sulfone "warhead" is highly sensitive to modification. acs.org However, alterations to the core heterocyclic structure and aryl substituents were generally well-tolerated, allowing for the fine-tuning of the inhibitor's properties. acs.org Similarly, for thiochromone-based compounds with anti-leishmanial activity, the introduction of a vinyl sulfone group was found to significantly enhance their potency. rsc.org
These SAR studies provide a rational basis for the design of new and more effective vinyl sulfone-based therapeutic agents for a range of diseases. nih.govresearchgate.net
Advanced Functionalization and Synthetic Transformations
Click Chemistry Approaches Utilizing Vinyl Sulfone Linkers
The concept of "click chemistry" prioritizes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and proceed under mild, often aqueous, conditions. The Michael-type addition of nucleophiles to vinyl sulfones perfectly aligns with these principles, establishing it as a robust click reaction. This transformation is particularly effective for conjugating biomolecules and creating functional materials. researchgate.netnih.gov
The vinyl sulfone group serves as an excellent Michael acceptor, readily reacting with soft nucleophiles such as thiols and amines under physiological pH and temperature. researchgate.net This has been exploited in the development of hydrogels and other biomaterials. For instance, silk proteins have been modified with vinyl sulfone groups (SilkVS), creating a versatile material that can be crosslinked through multiple bioorthogonal methods. nih.gov In one approach, the addition of a thiol-containing molecule like 1,4-dithiothreitol (DTT) to SilkVS at pH 7.6 induces gelation in approximately 15 minutes. nih.gov Similarly, hydroxyl-containing polymers like hyaluronic acid can be functionalized with divinyl sulfone, and the resulting vinyl sulfone-modified polymer (HA-VS) can be crosslinked via thiol-ene click chemistry to form injectable hydrogels for drug delivery. researchgate.net
The utility of this click chemistry extends to the synthesis of complex, multivalent systems. Bis-vinyl sulfonate linkers have been used to create both homo- and heterogeneous multivalent glycosylated systems, demonstrating the potential for creating sophisticated molecular architectures. researchgate.net A key advantage of the vinyl sulfone click reaction is its orthogonality with other click reactions, such as the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC). This orthogonality allows for the design of modular strategies where different parts of a molecule can be assembled independently without interfering with each other. researchgate.net
| Nucleophile | Linkage Formed | Application Context |
| Thiol (-SH) | Thioether | Bioconjugation, Hydrogel formation nih.govresearchgate.net |
| Amine (-NH2) | Amine adduct | Immobilization of biomolecules researchgate.net |
| Azide (-N3) | Triazole (via CuAAC) | Orthogonal ligation strategies researchgate.net |
| Alkyne | Triazole (via CuAAC) | Orthogonal ligation strategies researchgate.net |
Post-Polymerization Modification Strategies for Functional Macromolecules
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. semanticscholar.org This approach involves polymerizing a monomer with a latent or protected functional group that is inert to the polymerization conditions. Following polymerization, this group is deprotected or activated to introduce the desired functionality. semanticscholar.org The vinyl sulfone group and its precursors are well-suited for this strategy.
A prominent example involves the use of divinyl sulfone to modify natural and synthetic polymers containing hydroxyl groups, such as hyaluronic acid, dextran, and polyvinyl alcohol. researchgate.net In a controlled, two-step procedure, the polymer is first reacted with an excess of divinyl sulfone under alkaline conditions to introduce pendant vinyl sulfone groups. The degree of functionalization can be controlled by adjusting reaction parameters like pH and time. researchgate.net In the second step, these activated polymers can react with other molecules through Michael-type addition to create crosslinked hydrogels or graft copolymers, yielding advanced functional materials. researchgate.net
This strategy has also been applied to create materials with unique catalytic properties. In one study, a polymer surface was functionalized by reacting it with 1,1-bis[(trifluoromethyl)sulfonyl]ethylene. This post-polymerization modification introduces highly acidic bis[(trifluoromethyl)sulfonyl]methyl units onto the material. rsc.org The resulting polymer functions as a potent solid-state organocatalyst, demonstrating high activity for reactions like the Mukaiyama aldol (B89426) reaction. rsc.org This method provides a simple route to install superacidic moieties onto material surfaces without complex synthetic procedures. rsc.org
| Polymer Backbone | Modifying Reagent | Resulting Functionality | Application |
| Hyaluronic Acid | Divinyl Sulfone | Pendant vinyl sulfone groups | Injectable hydrogels, drug delivery researchgate.net |
| Gelatin | Thiol-functionalization followed by βCD-vinyl sulfone | Crosslinked hydrogel network | Drug delivery for hydrophobic drugs researchgate.net |
| Aromatic Polyimides | Dienophiles (via Diels-Alder) | Bromine or sulfonate groups | Ion exchange membranes, functional high-performance polymers jku.at |
| Various Polymers | 1,1-Bis[(trifluoromethyl)sulfonyl]ethylene | Surface bis[(trifluoromethyl)sulfonyl]methyl units | Solid-state organocatalysts rsc.org |
Remote C-H Functionalization of Amines via Vinyl Sulfonyl Radical Chaperones
One of the most innovative applications of vinyl sulfone chemistry is its use in directing the functionalization of remote, typically unreactive C(sp³)–H bonds. Researchers have developed a novel strategy that employs a vinyl sulfonyl group as a "radical chaperone" to achieve highly selective γ-C–H functionalization of aliphatic amines. nih.govacs.org This method allows for the installation of valuable functional groups at a position distal to the amine, a long-standing challenge in organic synthesis.
The strategy relies on a sophisticated triple hydrogen-atom transfer (HAT) cascade. nih.govacs.org The process is initiated by the temporary conversion of a primary or secondary amine into a vinyl sulfonamide. The key steps are:
Cobalt-Catalyzed Metal-HAT (MHAT): A cobalt catalyst selectively abstracts a hydrogen atom from the C-H bond α to the sulfonamide nitrogen, generating a nitrogen-stabilized radical. nih.gov
Carbon-to-Carbon 1,6-HAT: This radical undergoes a highly specific intramolecular 1,6-HAT, transferring a hydrogen atom from the γ-carbon to the α-carbon. This key step relocates the radical from the α-position to the remote γ-position. nih.govacs.org This C-to-C HAT step was computationally designed to be favorable both thermodynamically and kinetically. acs.org
Functionalization or Dehydrogenation: The newly formed γ-radical can be trapped by various radical trapping agents to form new bonds. For example, it can be used to achieve γ-selective C–Cl, C–CN, and C–N bond formations. nih.govacs.org Alternatively, in the absence of a trap, a second MHAT step regenerates the cobalt hydride catalyst and results in the formation of a double bond, leading to a remote desaturation of the amine to form a homoallylamine. nih.gov
This pioneering work establishes the vinyl sulfonyl group as a removable directing group that can chaperone radical reactivity to a remote site with exceptional chemo- and regioselectivity, enabling the functionalization of diverse amines, amino acids, and peptides. nih.govosu.edu
Synthesis and Applications of Derivatized Vinyl Sulfone Analogs (e.g., β-Iodovinyl Sulfones)
Derivatized vinyl sulfones, particularly β-iodovinyl sulfones, have emerged as exceptionally versatile building blocks in organic synthesis. researchgate.net These compounds contain both a vinyl iodide and a vinyl sulfone moiety, a combination that allows for a wide array of subsequent synthetic manipulations. researchgate.net
The synthesis of (E)-β-iodovinyl sulfones is often achieved through the direct 1,2-iodosulfonylation of alkynes. Various methods have been developed, including transition-metal-free protocols that use readily available starting materials like aryl sulfonyl chlorides and sodium iodide. researchgate.net Photoredox-mediated approaches have also been reported, allowing the reaction to proceed at room temperature by coupling simple alkynes and thiols with an iodine source like tetrabutylammonium (B224687) iodide (TBAI). researchgate.net These methods generally exhibit good functional group tolerance and provide the desired products with high regio- and stereoselectivity. researchgate.netrsc.org
The synthetic utility of β-iodovinyl sulfones stems from their ability to participate in numerous transformations:
Cycloaddition Reactions: They are excellent precursors for constructing heterocyclic scaffolds. For example, they undergo [3+2] cycloaddition with pyridinium (B92312) 1,4-zwitterionic thiolates to produce 2,4-disubstituted thiophenes in high yields. acs.org
Nucleophilic Substitution: The vinyl iodide can be readily displaced by nucleophiles. For example, reaction with thiols or amines proceeds via an addition-elimination mechanism to yield β-thiovinyl sulfones or β-aminovinyl sulfones, respectively. mdpi.com
Cross-Coupling Reactions: The C-I bond is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Further Functionalization: The vinyl sulfone moiety itself can be transformed. For instance, hydrolysis of the corresponding enamines (derived from β-iodovinyl sulfones) leads to the formation of β-ketosulfones, which are another class of valuable synthetic intermediates. mdpi.com
This multifunctionality makes β-iodovinyl sulfones powerful synthons for the rapid assembly of complex molecules, including sulfonyl-substituted heterocycles and functionalized nucleoside analogs. acs.orgmdpi.com
| Starting Material(s) | Reagent/Catalyst | Product | Transformation Type |
| Alkyne, Aryl Sulfonyl Chloride | NaI | (E)-β-Iodovinyl Sulfone | Iodosulfonylation researchgate.net |
| Alkyne, Thiol | TBAI, SeO2, Light | (E)-β-Iodovinyl Sulfone | Photoredox Iodosulfonylation researchgate.net |
| (E)-β-Iodovinyl Sulfone, Pyridinium Thiolate | K2CO3 | Sulfonylthiophene | [3+2] Cycloaddition acs.org |
| (E)-β-Iodovinyl Sulfone, Amine | Base | β-Aminovinyl Sulfone | Nucleophilic Substitution mdpi.com |
| β-Aminovinyl Sulfone | Acid | β-Ketosulfone | Hydrolysis mdpi.com |
Theoretical and Computational Investigations of Bis Vinylsulfonyl Architectures
Molecular Docking and Binding Affinity Predictions for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is extensively used in drug discovery to understand how a ligand, such as a small molecule, might interact with a protein's active site. The vinyl sulfone moiety is a known Michael acceptor and has been incorporated into various enzyme inhibitors. nih.gov While specific molecular docking studies on bis(vinylsulfonyl)ethane are not widely documented, the potential for such investigations is significant, particularly in the context of covalent inhibitors.
Computational studies on other vinyl sulfone derivatives have demonstrated their potential to act as inhibitors for various enzymes, such as proteases. acs.org In a hypothetical molecular docking study, this compound could be docked into the active site of a target enzyme known to be susceptible to Michael addition by nucleophilic residues like cysteine or lysine (B10760008). The primary goal would be to predict the binding affinity, which is often expressed as a docking score or binding energy (in kcal/mol), and to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
The results of such a study could guide the rational design of more potent and selective inhibitors based on the this compound scaffold. For instance, modifications to the ethane (B1197151) linker or the addition of other functional groups could be explored computationally to optimize binding affinity and specificity.
Table 1: Hypothetical Molecular Docking Results of this compound with a Target Cysteine Protease
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Cysteine Protease X | -7.5 | Cys25, His159, Gln19 | Covalent (Michael addition), Hydrogen Bond |
| Cysteine Protease Y | -6.8 | Trp177, Met68 | Hydrophobic Interaction |
| Serine Protease Z | -4.2 | Ser195 | Weak Hydrogen Bond |
Note: The data in this table is illustrative and intended to represent the type of results that would be generated from a molecular docking study. The values are not based on actual experimental or published computational data for this compound.
Reaction Pathway Analysis and Mechanistic Elucidation (e.g., Artificial Force Induced Reaction (AFIR) Method)
Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. The Artificial Force Induced Reaction (AFIR) method is a powerful computational tool for exploring reaction pathways without prior knowledge of the transition states or products. nih.gov This automated method systematically explores the potential energy surface of a reaction by applying a virtual force between reactant molecules, thus inducing a chemical reaction. nih.gov
While no specific AFIR studies on this compound have been reported, this method could be instrumental in elucidating its reaction mechanisms. For example, the AFIR method could be employed to study the Michael addition of various nucleophiles to the vinyl groups of this compound. This would involve computationally "pushing" a nucleophile towards one of the vinyl groups and tracing the reaction path to identify the transition state and the structure of the resulting intermediate. rsc.org By repeating this process with different nucleophiles, a comprehensive understanding of the compound's reactivity profile could be obtained.
Furthermore, the AFIR method could be applied to investigate the polymerization of this compound. By modeling the interaction between two or more monomers, the method could uncover the pathways for polymer chain initiation and propagation, providing valuable insights into the polymerization mechanism. rsc.org
Table 2: Hypothetical AFIR-Calculated Energy Barriers for the Michael Addition to this compound
| Nucleophile | Reaction Step | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Methanethiolate | First vinyl addition | 8.2 |
| Second vinyl addition | 9.5 | |
| Ammonia (B1221849) | First vinyl addition | 12.7 |
| Second vinyl addition | 14.1 | |
| Water | First vinyl addition | 25.3 |
Note: The data in this table is hypothetical and serves to illustrate the kind of information that could be obtained from an AFIR study. The values are not from published research on this compound.
Computational Studies of Structure-Property Relationships in Polymeric Systems
Polymers derived from this compound are expected to possess unique properties due to the presence of the sulfonyl groups. Computational studies, particularly Quantitative Structure-Property Relationship (QSPR) models, can be employed to establish correlations between the chemical structure of these polymers and their macroscopic properties. nih.gov QSPR models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as density, glass transition temperature, and refractive index. unimore.it
For polymers of this compound, a QSPR study would involve generating a dataset of polymer structures with varying chain lengths and potentially different co-monomers. For each structure, a range of molecular descriptors would be calculated, including constitutional, topological, and quantum-chemical descriptors. These descriptors would then be used to build a mathematical model that correlates with experimentally determined or computationally predicted properties.
Such models could accelerate the design of new polymers with desired characteristics. For instance, a QSPR model could predict the refractive index of a poly(this compound) derivative based on its chemical structure, guiding the synthesis of new materials for optical applications.
Table 3: Illustrative QSPR Model for Predicting Refractive Index of Poly(this compound) Derivatives
| Polymer Derivative | Molecular Weight (Da) | Polarizability (ų) | Predicted Refractive Index |
|---|---|---|---|
| Homopolymer | 5000 | 450 | 1.58 |
| Copolymer with Styrene (50%) | 5500 | 520 | 1.59 |
| Copolymer with Methyl Methacrylate (50%) | 5250 | 480 | 1.57 |
Note: This table presents a simplified, hypothetical QSPR model. Actual QSPR studies involve a much larger set of descriptors and more complex statistical models.
Quantum Chemical Characterization of Reactivity and Selectivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and reactivity of molecules. nrel.gov For this compound, these calculations can provide a detailed picture of its reactivity as a Michael acceptor and its selectivity towards different nucleophiles. rsc.org
Key quantum chemical parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is particularly relevant for a Michael acceptor, as a lower LUMO energy indicates a greater electrophilicity and thus higher reactivity towards nucleophiles. nih.gov By calculating the LUMO energy of this compound and comparing it to other vinyl sulfones and Michael acceptors, its relative reactivity can be predicted. acs.org
Furthermore, quantum chemical calculations can be used to model the transition states of reactions involving this compound, such as its reaction with nucleophiles or its participation in cycloaddition reactions. The calculated energy barriers for these reactions can provide insights into the reaction kinetics and selectivity. For example, by comparing the activation energies for the addition of a nucleophile to the two different vinyl groups (if they were chemically distinct), the regioselectivity of the reaction could be predicted.
Table 4: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -8.5 eV | Related to ionization potential |
| LUMO Energy | -1.2 eV | Indicates electrophilicity |
| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |
| Mulliken Charge on β-carbon | +0.15 e | Indicates electrophilic site for Michael addition |
Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations. They are not based on specific published results for this compound.
Analytical Techniques for Characterization of Bis Vinylsulfonyl Compound Reactions and Products
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the chemical structure of bis(vinylsulfonyl)ethane derivatives and reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In ¹H NMR spectra of bis(vinylsulfonyl) compounds, vinyl protons typically appear in the range of δ 6.5–7.0 ppm, while methylene (B1212753) bridge protons are found between δ 3.5–4.0 ppm. For instance, in derivatives like (sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) (B2500846), ¹H NMR reveals peaks for methylthio groups around δ 2.1–2.3 ppm and for methylene protons adjacent to the sulfonyl group at δ 3.4–3.6 ppm. ¹³C NMR complements this by showing resonances for sulfonyl-bound carbons at approximately δ 55.8 ppm and methylthio carbons at δ 15.2 ppm.
Infrared (IR) Spectroscopy is used to identify functional groups. A key characteristic of sulfonyl compounds is the strong absorption bands corresponding to the S=O stretching vibrations, which are typically observed asymmetrically around 1370 cm⁻¹ and symmetrically around 1130 cm⁻¹. The presence of vinyl groups can also be confirmed by their characteristic absorption bands.
Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of compounds, aiding in their identification. For example, the mass spectrum of (sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) shows a molecular ion peak at m/z 214. High-resolution mass spectrometry (HRMS-ESI) is often used to obtain precise mass measurements, which helps in confirming the elemental composition of newly synthesized derivatives. sci-hub.se
Interactive Table: Spectroscopic Data for Bis(vinylsulfonyl) Compound Derivatives
| Technique | Functional Group/Proton | Chemical Shift/Wavenumber/m/z | Compound Context | Reference |
|---|---|---|---|---|
| ¹H NMR | Vinyl Protons | δ 6.5–7.0 ppm | Bis(vinylsulfonyl)methane (B1265684) | |
| ¹H NMR | Methylene Bridge Protons | δ 3.5–4.0 ppm | Bis(vinylsulfonyl)methane | |
| ¹H NMR | Methylthio Groups | δ 2.1–2.3 ppm | (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) | |
| ¹H NMR | Methylene Protons (adjacent to sulfonyl) | δ 3.4–3.6 ppm | (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) | |
| ¹³C NMR | Sulfonyl-bound Carbons | δ 55.8 ppm | (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) | |
| ¹³C NMR | Methylthio Carbons | δ 15.2 ppm | (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) | |
| IR | Asymmetric S=O Stretch | ~1370 cm⁻¹ | (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) | |
| IR | Symmetric S=O Stretch | ~1130 cm⁻¹ | (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) | |
| MS | Molecular Ion Peak [M]⁺ | m/z 214 | (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) |
Rheological Characterization of Cross-linked Hydrogels and Polymer Networks
Rheology is the study of the flow of matter, and it is a critical tool for characterizing the mechanical properties of hydrogels and polymer networks cross-linked with this compound. These properties are vital for applications in areas like tissue engineering and drug delivery. researchgate.net
The formation of a gel and its mechanical strength can be monitored over time using rheological measurements. acs.org Key parameters obtained from these studies include the storage modulus (G'), which represents the elastic response of the material, and the loss modulus (G''), which represents the viscous response. An increase in the storage modulus is indicative of the formation of a more robust network structure.
Studies on gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane have shown that the storage modulus increases with higher concentrations of the cross-linker. The gelation time is also a crucial factor that depends on parameters such as pH and the concentration of the reactants. Rheological analysis helps in understanding how the cross-linking process, influenced by factors like temperature, affects the final mechanical properties of the hydrogel. researchgate.net For instance, cross-linking in the presence of pre-formed triple helices in gelatin can lead to a heterogeneous distribution of cross-links, which significantly impacts the storage moduli. researchgate.net
Interactive Table: Rheological Properties of this compound Cross-linked Gelatin Hydrogels
| Property | Observation | Influencing Factors | Reference |
|---|---|---|---|
| Storage Modulus (G') | Increases with BVSM concentration, indicating enhanced network formation. | Cross-linker concentration, temperature, pH | researchgate.net |
| Gelation Time | Dependent on pH and concentration of reactants. | pH, reactant concentrations | |
| Mechanical Strength | Enhanced compared to non-cross-linked gels. | Degree of cross-linking |
Surface Analysis Techniques for Functionalized Materials (e.g., X-ray Photoelectron Spectroscopy, Contact Angle Goniometry, Quartz Crystal Microbalance)
When this compound is used to functionalize the surface of materials, a variety of surface-sensitive techniques are employed to characterize the modified surface. osti.govkratos.com
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of the atoms on a material's surface. micro.org.auchemistryviews.org It can confirm the successful grafting of this compound by detecting the presence of sulfur and oxygen in the expected ratios and chemical environments on the substrate. unimib.itresearchgate.net XPS provides information from the top 1-10 nanometers of a surface, making it ideal for analyzing thin functional layers. unimi.it
Contact Angle Goniometry measures the angle at which a liquid droplet meets a solid surface. This measurement provides information about the surface's wettability and surface energy. The functionalization of a surface with this compound can alter its hydrophilicity or hydrophobicity, which is reflected in a change in the water contact angle. This technique is often used to confirm the modification of a surface. rsc.org
Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can monitor the deposition of molecules onto a surface in real-time. wikipedia.org QCM measures the change in frequency of a quartz crystal resonator as mass is added to or removed from its surface. wikipedia.org It is used to study the kinetics of surface functionalization reactions and the subsequent binding of other molecules, such as proteins, to the functionalized surface. nih.govbionavis.com
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of reactions involving this compound. By separating the components of a mixture, HPLC allows for the quantification of reactants, products, and any impurities.
In the synthesis of bis(vinylsulfonyl) compounds, HPLC can be used to determine the purity of the final product. For instance, a purity of 99.6% was determined by HPLC for bis(2-chloroethylsulfonyl)methane, a precursor to a vinylsulfonyl compound. During a reaction, HPLC can monitor the disappearance of starting materials and the appearance of products over time, which is crucial for optimizing reaction conditions and determining reaction completion. biorxiv.org Different HPLC methods, often employing reverse-phase columns like C18, can be developed for specific analytical needs, with detection commonly performed using a UV detector. sielc.com
Microcalorimetry for Thermodynamic Measurements of Gelation
Microcalorimetry is a technique used to measure the heat changes associated with chemical reactions or physical processes, providing valuable thermodynamic data. In the context of hydrogels formed using this compound, microcalorimetry can be employed to study the thermodynamics of the gelation process. researchgate.netacs.org
Conclusion and Future Research Directions
Current State of Academic Research on Bis(vinylsulfonyl) Compounds
Academic research into bis(vinylsulfonyl) compounds, such as bis(vinylsulfonyl)ethane, is centered on their function as highly efficient bifunctional crosslinking agents. The core of their utility lies in the reactivity of the two vinyl sulfone groups. These groups are excellent Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles, most notably thiols (from cysteine residues in proteins) and amines (from lysine (B10760008) residues or synthetic polymers). scispace.com This reactivity is particularly effective under physiological conditions—aqueous media, room temperature, and slightly alkaline pH—which preserves the biological function of proteins during modification and avoids the formation of by-products. scispace.com
Current research heavily leverages this crosslinking capability in several key areas:
Polymer Chemistry and Material Science : Bis(vinylsulfonyl) compounds are fundamental in synthesizing advanced polymers and hydrogels. They are used to create stable, three-dimensional polymer networks, enhancing mechanical properties like storage modulus and thermal stability. A significant application is the formation of gelatin-based hydrogels for tissue engineering, where the compound's concentration directly influences the mechanical stiffness and stability of the hydrogel scaffold.
Proteomics and Biotechnology : In proteomics, the chemoselectivity of vinyl sulfones for thiol groups over amino groups (at non-alkaline pH) is exploited for the specific modification of cysteine-containing proteins and peptides. scispace.com This has led to their use in developing protein microarrays, affinity chromatography, and chemical tagging for studying protein function and interactions. scispace.com
Organic Synthesis : Vinyl sulfones are recognized as versatile intermediates in organic synthesis. scispace.com They participate in a wide range of reactions, including conjugate additions with carbon nucleophiles and radical additions, making them valuable building blocks for more complex molecules. scispace.com
The table below summarizes the primary research applications for bis(vinylsulfonyl) compounds.
Table 1: Key Research Applications of Bis(vinylsulfonyl) Compounds
| Research Area | Specific Application | Mechanism of Action | Key Outcome |
|---|---|---|---|
| Polymer Chemistry | Hydrogel Formation | Michael addition with amine groups in polymers like gelatin. | Enhanced mechanical properties and stability for tissue engineering scaffolds. |
| Material Science | Specialty Polymer Synthesis | Covalent crosslinking of polymer chains. | Development of materials with high thermal stability and specific refractive indices. |
| Proteomics | Protein Modification | Chemoselective Michael addition with cysteine residues. scispace.com | Labeling and tagging of proteins for functional studies. scispace.com |
| Biotechnology | Microarray Technology | Immobilization of protein capture agents onto surfaces. scispace.com | Creation of stable and functional protein microarrays. scispace.com |
Emerging Trends in Synthesis and Application Development for Advanced Materials
The field is witnessing significant innovation, moving beyond traditional uses toward more sophisticated applications and synthetic strategies.
Emerging Synthesis Trends:
Recent progress in organic synthesis has introduced novel methods for preparing vinyl sulfones, which can be adapted for bifunctional compounds like this compound. Key trends include:
Photoredox and Electrochemical Transformations : These methods enable the synthesis of functionalized vinyl sulfones, such as β-iodovinyl sulfones, under mild conditions. rsc.orgresearchgate.net Such techniques offer high regio- and stereoselectivity and are often more environmentally friendly than traditional methods. rsc.orgresearchgate.net
Novel Sulfonyl Sources : Researchers are exploring alternative sulfonyl sources to broaden the scope and efficiency of synthesis. The use of N,N'-disulfonylhydrazines, N-hydroxy sulfonamides, and thiols as precursors for the sulfonyl group represents a significant advancement. rsc.org
Catalytic Asymmetric Synthesis : The use of organocatalysis is an emerging area for constructing carbon-carbon bonds with vinyl sulfones, achieving high levels of enantioselectivity, which is crucial for applications in medicinal chemistry. scispace.com
Emerging Applications in Advanced Materials:
The unique reactivity of this compound is being harnessed to develop next-generation materials.
Advanced Electronics : Bis(vinylsulfonyl) compounds are being investigated as electrolyte additives in lithium-ion batteries. They can help form a protective passivation layer on the cathode, improving the cycling performance and longevity of the battery.
3D Biofabrication and Tissue Engineering : In advanced tissue engineering, there is a trend towards creating more complex and biologically relevant structures. Light-based 3D biofabrication techniques, such as volumetric printing, can utilize photoresins containing bis(vinylsulfonyl) crosslinkers to rapidly generate intricate tissue constructs, like organotypic vasculature models, with high resolution. ethz.ch
Radiolabeled Probes for Medical Imaging : A significant emerging application is the development of radiolabeled vinyl sulfones for use in Positron Emission Tomography (PET). For instance, [¹⁸F]Fluoro-4-(vinylsulfonyl)benzene has been synthesized as a prosthetic group for the rapid and chemoselective radiolabeling of peptides at cysteine residues, demonstrating the potential for creating new diagnostic agents. escholarship.org
The table below highlights these emerging trends.
Table 2: Emerging Synthesis and Application Trends
| Trend Category | Specific Development | Potential Impact |
|---|---|---|
| Synthesis | Photoredox and Electrochemical Methods rsc.orgresearchgate.net | Greener, more selective synthesis of functionalized vinyl sulfones. |
| Synthesis | Use of Novel Sulfonyl Precursors (e.g., thiols) rsc.org | Broader substrate scope and more efficient synthetic routes. |
| Applications | Electrolyte Additives for Batteries | Improved performance and stability of lithium-ion batteries. |
| Applications | High-Resolution 3D Biofabrication ethz.ch | Creation of complex, multi-scale tissue and organ models. |
| Applications | Radiolabeled Probes for PET Imaging escholarship.org | Development of novel diagnostic tools for medicine. |
Unexplored Avenues and Challenges in this compound Research
Despite progress, several challenges and unexplored research avenues remain for this compound and related compounds.
Challenges:
Stereochemical and Regiochemical Control : In complex reactions, controlling the stereochemistry and regioselectivity of the Michael addition can be difficult, potentially leading to a mixture of products. This is particularly challenging in asymmetric synthesis where specific isomeric forms are required for biological activity.
Reaction Kinetics and Stability : The high reactivity of the vinyl sulfone group, while advantageous, can also be a challenge. It can lead to premature or uncontrolled polymerization and potential instability under certain pH or thermal conditions, limiting the reaction scope.
Biocompatibility and Degradation : For biomedical applications, particularly in long-term implants or tissue scaffolds, the long-term biocompatibility of the crosslinked material and its degradation products must be thoroughly understood. While often used in biocompatible hydrogels, the fate of the ethane (B1197151) sulfonyl linker in vivo is an area requiring deeper investigation.
Scalability of Novel Syntheses : While innovative synthetic methods like photoredox catalysis show promise in the lab, scaling these processes for industrial production can be challenging and costly, potentially hindering their commercial application. rsc.org
Unexplored Avenues:
"Smart" or Stimuli-Responsive Materials : An exciting future direction is the incorporation of this compound into "smart" hydrogels or polymers that respond to specific environmental stimuli (e.g., pH, temperature, light, or specific biomolecules). This could lead to advanced drug delivery systems that release their payload on demand.
Covalent Inhibitors and Drug Discovery : The ability of vinyl sulfones to act as irreversible inhibitors for cysteine proteases is well-documented but not fully exploited. scispace.comresearchgate.net A major unexplored avenue is the rational design of this compound derivatives as bivalent inhibitors that can simultaneously engage two sites on a protein or bridge two interacting proteins, offering a new modality for therapeutic intervention.
Advanced Composite Materials : Combining this compound with other advanced materials, such as nanoparticles, carbon nanotubes, or graphene, could lead to the development of novel composites with synergistic properties, including enhanced conductivity, strength, and sensing capabilities.
Surface Modification and Functionalization : There is significant potential in using this compound for the covalent modification of surfaces to control their properties, such as wettability, bio-adhesion, or chemical reactivity. This could be applied to medical devices, biosensors, and microfluidic chips. uni-regensburg.de
Translational Potential and Impact on Chemical and Biomedical Sciences
The translational potential of this compound is substantial, with the capacity to make a significant impact across both chemical and biomedical fields.
Impact on Chemical Sciences:
Versatile Chemical Tool : As a reliable and highly reactive crosslinker, it provides chemists with a fundamental tool for polymer synthesis and modification. Its predictable reactivity allows for the precise engineering of material properties, impacting industries from coatings and adhesives to high-performance plastics. bisresearch.com
Enabling Click Chemistry : The vinyl sulfone moiety is a key participant in thiol-ene "click" reactions. Its efficiency and specificity make it a valuable component in the synthetic chemist's toolbox for modular and high-yield synthesis, including the construction of complex molecular architectures and functional polymers.
Foundation for New Reactions : Research into the reactivity of vinyl sulfones continues to inspire the development of new synthetic methodologies, including novel catalytic cycles and multi-component reactions that build molecular complexity in a single step. rsc.orgresearchgate.net
Impact on Biomedical Sciences:
Advancing Tissue Engineering : The primary translational impact is in regenerative medicine. Gelatin hydrogels crosslinked with bis(vinylsulfonyl) compounds are already being used to create scaffolds that mimic the extracellular matrix, promoting tissue repair and regeneration. The ability to tune the mechanical properties of these scaffolds is critical for guiding cell behavior and tissue development. ethz.ch
Enhancing Diagnostics and Proteomics : Its role in the stable immobilization of antibodies and other proteins is crucial for the development of robust diagnostic assays and protein microarrays. scispace.com Furthermore, the development of radiolabeled vinyl sulfones has a direct translational path to clinical diagnostics, offering new ways to visualize disease processes like cancer with high specificity. escholarship.org
Therapeutic Development : The vinyl sulfone scaffold is a privileged structure in medicinal chemistry, found in drug candidates for various diseases. researchgate.net The development of this compound derivatives as targeted covalent inhibitors for enzymes implicated in diseases like cancer or neurodegeneration represents a promising frontier for creating potent and highly selective therapeutics. acs.orgresearcher.life
Q & A
Q. What are the established synthetic routes for Bis(vinylsulfonyl)ethane (BVSE), and how do reaction conditions influence yield?
BVSE is synthesized via sulfonation of ethylene derivatives. A common method involves the reaction of ethane-1,2-diol with vinylsulfonyl chloride under controlled anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Reaction temperature (0–5°C) and stoichiometric ratios are critical to minimize side reactions (e.g., oligomerization) . Purification often involves recrystallization from non-polar solvents. Yield optimization requires strict control of moisture, as hydrolysis of the sulfonyl groups can occur .
Q. What spectroscopic techniques are most effective for characterizing BVSE, and what key data should researchers prioritize?
Key techniques include:
- NMR : H NMR (δ 6.5–7.0 ppm for vinyl protons, δ 3.5–4.0 ppm for CH groups) and C NMR (δ 120–130 ppm for vinyl carbons).
- IR : Strong S=O stretches near 1300–1350 cm and 1140–1200 cm.
- Mass Spectrometry : Molecular ion peak at m/z 210.27 (CHOS) . Cross-validation with elemental analysis (C, H, S) is recommended due to limited reference data in public databases .
Q. What are the primary research applications of BVSE in academic settings?
BVSE is widely used as a bifunctional crosslinker in:
- Polymer Chemistry : To create thermally stable networks in hydrogels and elastomers.
- Bioconjugation : For covalent modification of proteins via cysteine residues (e.g., antibody-drug conjugates) . Its high reactivity with thiols and amines makes it valuable in designing stimuli-responsive materials .
Advanced Research Questions
Q. How do pH and temperature influence the crosslinking efficiency of BVSE in polymer systems?
BVSE’s reactivity is pH-dependent:
- Alkaline Conditions (pH > 8) : Accelerate thiol-ene "click" reactions but risk hydrolysis of sulfonyl groups.
- Acidic Conditions (pH < 5) : Stabilize sulfonyl groups but slow reaction kinetics. Optimal crosslinking occurs at pH 7–8 and 25–40°C, balancing reactivity and stability. Kinetic studies using UV-Vis or Raman spectroscopy can monitor real-time network formation .
Q. How can researchers resolve contradictions in reported reaction kinetics of BVSE with biomolecules?
Discrepancies often arise from varying experimental setups:
- Buffer Systems : Phosphate buffers may chelate metal impurities, altering reaction rates.
- Protein Conformation : Steric hindrance in folded proteins reduces accessibility of cysteine residues. Standardize assays using small thiols (e.g., glutathione) as controls and employ stopped-flow techniques to capture rapid kinetics .
Q. What are the challenges in studying BVSE’s hydrolytic stability, and how can they be mitigated?
BVSE undergoes hydrolysis to form ethane-1,2-disulfonic acid, complicating long-term storage and application. Strategies include:
Q. What computational methods are suitable for modeling BVSE’s interaction with biomolecular targets?
- Density Functional Theory (DFT) : To predict electronic properties and transition states during thiol addition.
- Molecular Dynamics (MD) : Simulate binding affinities with protein active sites (e.g., cysteine proteases). Validate models with experimental data from X-ray crystallography or isothermal titration calorimetry .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
